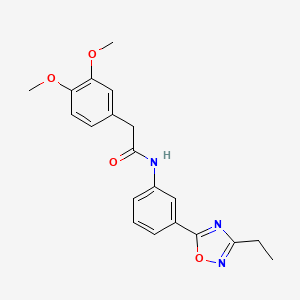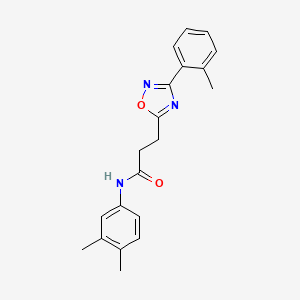![molecular formula C18H15N5O B7714515 N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7714515.png)
N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide” is a complex organic compound that belongs to the class of compounds known as pyrazoloquinolines . Pyrazoloquinolines are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . They are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of pyrazoloquinolines has been achieved through various methods, including Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced .Molecular Structure Analysis
The molecular structure of “N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide” would be characterized by the presence of a pyrazolo[3,4-b]quinoline core, which is a three-membered azaheterocyclic system composed of a pyrazole and quinoline fragment .Chemical Reactions Analysis
The chemical reactions involving pyrazoloquinolines can vary widely depending on the specific substituents present on the molecule. In general, these compounds can undergo a variety of reactions, including condensation, acylation, and others .Direcciones Futuras
Mecanismo De Acción
Target of Action
SMR000046287, also known as “cid_665242”, “HMS2311B16”, or “N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide”, primarily targets the Sphingosine 1-phosphate receptor 3 (S1P3) . S1P3 is a G protein-coupled receptor that binds the bioactive signaling molecule Sphingosine 1-phosphate (S1P). It is involved in various physiological processes, including immune cell trafficking, heart rate, and smooth muscle contraction .
Biochemical Pathways
The specific effects would depend on the cell type and the context of receptor activation .
Pharmacokinetics
Pharmacokinetics generally refers to how a drug is absorbed, distributed, metabolized, and excreted by the body .
Result of Action
Given its target, it can be inferred that the compound may influence processes regulated by s1p3, potentially leading to changes in immune response, cardiovascular function, and other physiological processes .
Propiedades
IUPAC Name |
N-(1,8-dimethylpyrazolo[3,4-b]quinolin-3-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-11-6-5-7-12-10-13-16(22-23(2)17(13)20-15(11)12)21-18(24)14-8-3-4-9-19-14/h3-10H,1-2H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENIVLKGUCBWTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C3C(=NN(C3=N2)C)NC(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,8-dimethylpyrazolo[3,4-b]quinolin-3-yl)pyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7714444.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7714454.png)

![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7714478.png)






